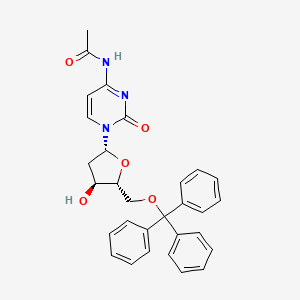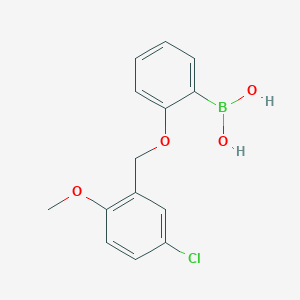
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 5-chloro-2-methoxybenzyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzyl alcohol and phenylboronic acid.
Formation of Intermediate: The 5-chloro-2-methoxybenzyl alcohol is first converted to its corresponding bromide or chloride derivative using reagents like phosphorus tribromide or thionyl chloride.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki-Miyaura coupling conditions. This results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chloro and methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs or as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.
2-Chlorophenylboronic Acid: Similar structure but lacks the methoxybenzyl group, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the chloro and benzyl substituents.
Uniqueness
(2-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications in organic synthesis. The presence of both chloro and methoxy groups provides additional sites for chemical modification, making it a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1313762-07-0 |
|---|---|
Molekularformel |
C14H14BClO4 |
Molekulargewicht |
292.52 g/mol |
IUPAC-Name |
[2-[(5-chloro-2-methoxyphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H14BClO4/c1-19-13-7-6-11(16)8-10(13)9-20-14-5-3-2-4-12(14)15(17)18/h2-8,17-18H,9H2,1H3 |
InChI-Schlüssel |
LJMUQUGXQZJKQG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1OCC2=C(C=CC(=C2)Cl)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


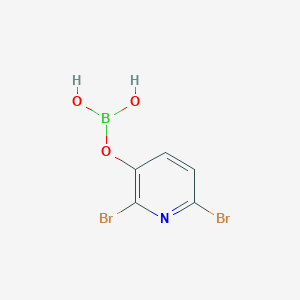
![2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14121151.png)
![1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B14121157.png)
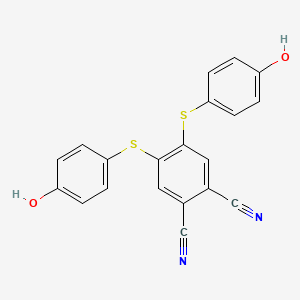
![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14121161.png)
![3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14121163.png)


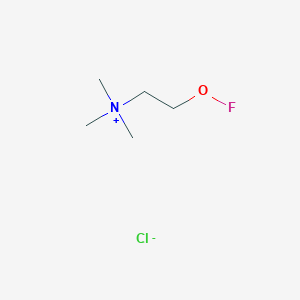
![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)

![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
